3,3-Bis(hydroxymethyl)-4-methylpentan-2-one
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Overview
Description
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is an organic compound with the molecular formula C8H16O3 It is a derivative of pentan-2-one, featuring two hydroxymethyl groups at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of pentane-2,4-dione with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the hydroxymethyl groups . The reaction can be summarized as follows:
Pentane-2,4-dione+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups and the use of catalysts to enhance the reaction efficiency. The use of green solvents and mild conditions is also emphasized to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of hyperbranched polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one involves its ability to undergo various chemical transformations. The hydroxymethyl groups and the ketone group are key functional groups that participate in these reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: Another compound with hydroxymethyl groups, but with an oxetane ring structure.
Pentane-2,4-dione: The parent compound without the hydroxymethyl groups.
Bis(hydroxymethyl)furans: Compounds with similar hydroxymethyl functionality but different ring structures.
Uniqueness
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and material science.
Properties
CAS No. |
113836-71-8 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3,3-bis(hydroxymethyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(4-9,5-10)7(3)11/h6,9-10H,4-5H2,1-3H3 |
InChI Key |
BJEPLODEXUSLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)(CO)C(=O)C |
Origin of Product |
United States |
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